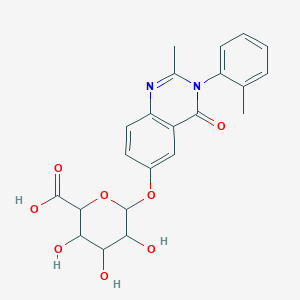

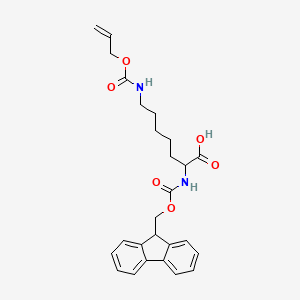

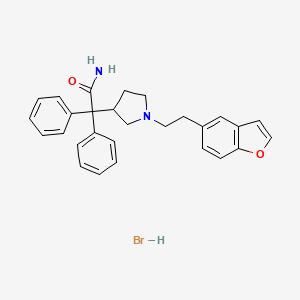

![molecular formula C25H35FO8 B12287181 9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Fluoro-11,17-dihydroxy-16-(méthoxymethoxy)-17-[2-(méthoxymethoxy)acétyl]-10,13-diméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one est un corticostéroïde synthétique aux propriétés anti-inflammatoires. Il est couramment utilisé en ophtalmologie pour traiter l'inflammation et les réactions allergiques dans l'œil.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 9-Fluoro-11,17-dihydroxy-16-(méthoxymethoxy)-17-[2-(méthoxymethoxy)acétyl]-10,13-diméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one implique plusieurs étapes, à partir d'un précurseur stéroïde approprié. Les étapes clés comprennent des réactions de fluoration, d'hydroxylation et d'acétylation dans des conditions contrôlées. Des réactifs et des catalyseurs spécifiques sont utilisés pour obtenir les groupes fonctionnels souhaités à des positions précises sur le squelette stéroïde.

Méthodes de production industrielle

La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour éliminer les impuretés et obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle, conduisant à la formation de cétones ou d'aldéhydes.

Réduction: Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en groupes hydroxyle.

Substitution: Des réactions d'halogénation et d'autres réactions de substitution peuvent se produire à différentes positions sur le squelette stéroïde.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.

Substitution: Des agents halogénants comme le chlore ou le brome sont utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut produire des cétones, tandis que la réduction des groupes carbonyle peut produire des alcools secondaires.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme étalon de référence pour étudier la réactivité et la stabilité des stéroïdes fluorés. Il sert de composé modèle pour développer de nouvelles méthodologies de synthèse pour les corticostéroïdes.

Biologie

En recherche biologique, le composé est utilisé pour étudier les effets des corticostéroïdes sur les processus cellulaires, notamment l'inflammation et la réponse immunitaire. Il aide à comprendre les mécanismes moléculaires sous-jacents à l'action des stéroïdes.

Médecine

Médicalement, le composé est utilisé dans des formulations pour traiter les affections inflammatoires de l'œil. Il est efficace pour réduire l'enflure, les rougeurs et l'inconfort associés à diverses maladies oculaires.

Industrie

Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement et la production de médicaments corticostéroïdes. Il est également utilisé dans les processus de contrôle de la qualité pour garantir la cohérence et l'efficacité des médicaments à base de stéroïdes.

Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans les cellules cibles. Cette liaison déclenche une cascade d'événements moléculaires qui conduisent à la suppression des médiateurs inflammatoires tels que les cytokines et les prostaglandines. Le composé inhibe également la migration des cellules immunitaires vers le site de l'inflammation, réduisant ainsi les dommages tissulaires et favorisant la cicatrisation.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a reference standard for studying the reactivity and stability of fluorinated steroids. It serves as a model compound for developing new synthetic methodologies for corticosteroids.

Biology

In biological research, the compound is used to study the effects of corticosteroids on cellular processes, including inflammation and immune response. It helps in understanding the molecular mechanisms underlying steroid action.

Medicine

Medically, the compound is used in formulations for treating inflammatory conditions of the eye. It is effective in reducing swelling, redness, and discomfort associated with various ocular diseases.

Industry

In the pharmaceutical industry, this compound is used in the development and production of corticosteroid medications. It is also employed in quality control processes to ensure the consistency and efficacy of steroid-based drugs.

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events that lead to the suppression of inflammatory mediators such as cytokines and prostaglandins. The compound also inhibits the migration of immune cells to the site of inflammation, thereby reducing tissue damage and promoting healing.

Comparaison Avec Des Composés Similaires

Composés similaires

Fluorométholone: Un autre corticostéroïde fluoré aux propriétés anti-inflammatoires similaires.

Dexaméthasone: Un corticostéroïde puissant utilisé dans diverses affections inflammatoires et auto-immunes.

Prednisolone: Un corticostéroïde largement utilisé pour traiter l'inflammation et les réactions allergiques.

Unicité

9-Fluoro-11,17-dihydroxy-16-(méthoxymethoxy)-17-[2-(méthoxymethoxy)acétyl]-10,13-diméthyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phénanthrène-3-one est unique en raison de son motif de fluoration spécifique et de la présence de groupes méthoxymethoxy. Ces caractéristiques structurales contribuent à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes, le rendant particulièrement efficace dans les applications ophtalmiques.

Propriétés

Formule moléculaire |

C25H35FO8 |

|---|---|

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

9-fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C25H35FO8/c1-22-8-7-16(27)9-15(22)5-6-17-18-10-21(34-14-32-4)25(30,20(29)12-33-13-31-3)23(18,2)11-19(28)24(17,22)26/h7-9,17-19,21,28,30H,5-6,10-14H2,1-4H3 |

Clé InChI |

ILZJMIMHRAHSNQ-UHFFFAOYSA-N |

SMILES canonique |

CC12CC(C3(C(C1CC(C2(C(=O)COCOC)O)OCOC)CCC4=CC(=O)C=CC43C)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

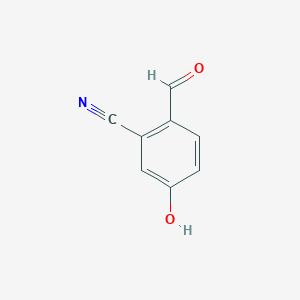

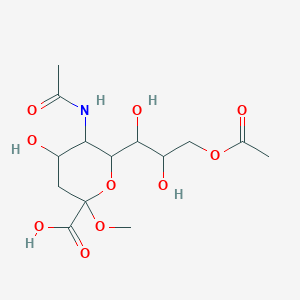

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)

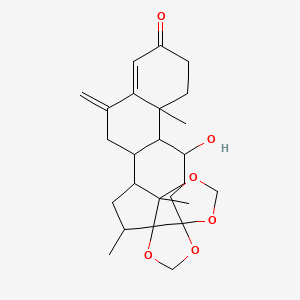

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)